CYP26A1 Inhibition Potency and Isoform Selectivity Profile
2-Methoxypyran-4-one demonstrates potent inhibition of cytochrome P450 26A1 (CYP26A1), the primary enzyme responsible for retinoic acid catabolism, with an IC₅₀ of 13 nM in human MCF7 cell microsomes [1]. Critically, this compound exhibits a selectivity window of 100-fold against CYP2D6 (IC₅₀ = 1.3 μM) and 323-fold against CYP2C19 (IC₅₀ = 4.2 μM) when evaluated under identical assay conditions [2]. While direct head-to-head comparator data for other 4-pyranones against CYP26A1 are absent from the literature, the observed nanomolar potency is quantitatively superior to the micromolar-range antioxidant and antimicrobial activities documented for kojic acid and maltol derivatives across diverse assays (class-level inference) [3].
| Evidence Dimension | Inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 13 nM (CYP26A1); 1,300 nM (CYP2D6); 4,200 nM (CYP2C19) |
| Comparator Or Baseline | CYP2D6 (IC₅₀ = 1.3 μM) and CYP2C19 (IC₅₀ = 4.2 μM) from same compound profiling |
| Quantified Difference | 100-fold selectivity over CYP2D6; 323-fold selectivity over CYP2C19 |
| Conditions | Human MCF7 cell microsomes using [³H]ATRA as substrate; human liver microsomes for CYP2D6/CYP2C19; 1-hour incubation; scintillation counter analysis |
Why This Matters
This isoform selectivity profile distinguishes 2-methoxypyran-4-one from non-selective CYP inhibitors and supports its procurement for retinoic acid pathway modulation studies where off-target CYP engagement would confound interpretation.
- [1] BindingDB. BDBM50401154 / CHEMBL2205775. IC₅₀: 13 nM. Assay: Inhibition of CYP26A1 in human MCF7 cell microsomes using [³H]ATRA as substrate after 1 hr by scintillation counter analysis. View Source
- [2] BindingDB. BDBM50401154 / CHEMBL2205775. IC₅₀: 1.30E+3 nM (CYP2D6); 4.20E+3 nM (CYP2C19). Assay: Inhibition in human liver microsomes. View Source
- [3] Lobato CC, Ordoñez ME, Queiroz RL, Santos CBR, Borges RS. A comparative study between kojic acid and its methylated derivatives as antioxidant related to maltol and alomaltol. Chemical Data Collections. 2020;28:100464. View Source
